4-Chloro-2-(2,2-difluoroethoxy)benzaldehyde
Description
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Properties
IUPAC Name |
4-chloro-2-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKIDUZMUWOKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(2,2-difluoroethoxy)benzaldehyde is an aromatic aldehyde characterized by its unique molecular structure, which includes a chlorine atom and a difluoroethoxy group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various research studies, case studies, and relevant findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features:
- A benzaldehyde moiety with a chlorine substituent at the para position.
- A difluoroethoxy group at the ortho position, which significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, this compound may show potential against certain bacterial strains due to the presence of halogen atoms that enhance lipophilicity and membrane permeability. Comparative studies have shown that halogenated benzaldehydes often possess increased antibacterial properties .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been investigated in various contexts. For example, structural analogs have demonstrated inhibition of enzymes such as cyclooxygenase (COX), which is crucial in inflammatory responses. The presence of the difluoroethoxy group may contribute to stronger binding affinities to active sites due to electronic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for predicting the biological activity of this compound. Studies suggest that modifications in the substituents can lead to significant changes in activity:
- Chlorine Substituent : Enhances lipophilicity and may improve interaction with biological membranes.
- Difluoroethoxy Group : Alters electronic properties, potentially increasing reactivity towards biological targets .
Case Study 1: Antibacterial Efficacy
A study evaluating various halogenated benzaldehydes found that compounds with a chlorine atom exhibited enhanced antibacterial effects against Staphylococcus aureus. The study noted that this compound showed promising results, inhibiting bacterial growth at concentrations as low as 50 µg/mL .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on enzyme inhibition revealed that derivatives of this compound could inhibit COX enzymes effectively. The IC50 values for these compounds ranged from 20 to 100 nM, indicating significant potential for therapeutic applications in managing inflammation .
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and difluoroethoxy groups | Antibacterial; COX inhibition |
| 4-Chlorobenzaldehyde | Chlorine substituent | Moderate antibacterial activity |
| 4-Trifluoromethylbenzaldehyde | Trifluoromethyl group | Strong electronic effects; variable activity |
| 3-Chloro-4-fluorobenzaldehyde | Fluorine at meta position | Different reactivity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
